JNJ-10198409

Overview

Description

JNJ-10198409 is a relatively selective, orally active, and ATP competitive inhibitor of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). It is known for its dual mechanism of action, exhibiting both antiangiogenic and tumor cell antiproliferative properties . This compound has shown significant activity against PDGF-β kinase and PDGF-α kinase, making it a potent agent in cancer research .

Mechanism of Action

Mode of Action

JNJ-10198409 acts as an ATP-competitive inhibitor of PDGFR tyrosine kinases . It binds to the ATP-binding site of the PDGFR tyrosine kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the receptor . This results in the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The inhibition of PDGFR tyrosine kinases by this compound affects several biochemical pathways. PDGFR signaling plays a key role in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones . By inhibiting PDGFR, this compound can disrupt angiogenesis, which is often upregulated in cancerous tumors . Additionally, this compound exhibits antiproliferative activity against tumor cells, further contributing to its anti-cancer effects .

Result of Action

The inhibition of PDGFR tyrosine kinases by this compound leads to a reduction in angiogenesis and tumor cell proliferation . In vitro, this compound has shown potent antiproliferative activity in several tumor cell lines . In vivo, it has been shown to produce a statistically significant, dose-dependent reduction in tumor growth .

Biochemical Analysis

Biochemical Properties

JNJ-10198409 selectively inhibits PDGF-BB tyrosine kinase (IC50 = 4.2 nM) . It also inhibits TGF-β1-mediated elongation and stiffening response, and selectively blocks Actn1 activation . The compound interacts with PDGF receptors, which are mainly expressed by cells of mesenchymal origin, such as fibroblasts, pericytes, and vascular smooth muscle cells .

Cellular Effects

This compound has shown to inhibit the growth of neuroblastoma cells without affecting the growth of primary pediatric neural crest-like stem cells . It has also demonstrated antiproliferative activity in several human tumor cell lines . The compound influences cell function by inhibiting the activity of Src family kinases .

Molecular Mechanism

This compound functions by inhibiting the activity of PDGF receptor tyrosine kinases . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibition disrupts the PDGF signaling pathway, which plays a crucial role in cell proliferation, differentiation, migration, and survival .

Temporal Effects in Laboratory Settings

In vitro, this compound has shown to inhibit neuroblastoma cell growth in AlamarBlue assays and rapidly induce apoptotic cell death

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known that the compound inhibits PDGF-BB tyrosine kinase, which plays a key role in various cellular processes .

Transport and Distribution

Pdgf receptors, which this compound targets, are transmembrane proteins , suggesting that the compound likely interacts with cellular membranes.

Subcellular Localization

Given that it targets PDGF receptors, which are located on the cell membrane , it can be inferred that the compound localizes to the cell membrane to exert its effects.

Preparation Methods

The synthesis of JNJ-10198409 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:

Formation of the core structure: This involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core.

Functional group modifications: Introduction of methoxy groups and fluorophenylamine to enhance the inhibitory activity against PDGF-RTK

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

JNJ-10198409 undergoes various chemical reactions, including:

Oxidation and reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.

Substitution reactions: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of derivatives with different properties

Major products: The primary products formed from these reactions are derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.

Scientific Research Applications

JNJ-10198409 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of PDGF-RTK and related pathways.

Biology: Investigated for its effects on cell proliferation, angiogenesis, and apoptosis in various cell lines

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors with high PDGF-RTK activity

Industry: Utilized in the development of new kinase inhibitors and anti-cancer drugs

Comparison with Similar Compounds

JNJ-10198409 is unique in its dual mechanism of action, combining antiangiogenic and antiproliferative properties. Similar compounds include:

Imatinib: A well-known PDGF-RTK inhibitor with similar anti-cancer properties.

Sunitinib: Another kinase inhibitor that targets multiple receptors, including PDGF-RTK.

Sorafenib: A multi-kinase inhibitor with activity against PDGF-RTK and other kinases

These compounds share similar mechanisms of action but differ in their selectivity and potency against various kinases, highlighting the uniqueness of this compound in its specific targeting of PDGF-RTK .

Biological Activity

JNJ-10198409 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, primarily targeting PDGFRβ and PDGFRα. It has shown significant potential in preclinical studies for treating various cancers, particularly neuroblastoma, by inducing apoptosis and inhibiting cell proliferation.

This compound operates predominantly through the inhibition of PDGFR signaling pathways. It has been demonstrated to inhibit the phosphorylation of downstream signaling molecules, such as phospholipase C-gamma 1 (PLCγ1), which is crucial in the PDGF signaling cascade. This inhibition leads to reduced tumor growth and survival in cancer cells.

In Vitro Studies

In vitro studies have highlighted the compound's efficacy against neuroblastoma cell lines. The following table summarizes key findings from these studies:

| Cell Line | EC50 (nM) | Mechanism of Action | Remarks |

|---|---|---|---|

| SK-N-AS | 20 | Induces apoptosis | Selectively inhibits neuroblastoma cells |

| IMR-32 | 10 | Induces apoptosis | Effective against established cell lines |

| NB153 | 92 | Inhibits self-renewal | Targets tumor-initiating cells |

The compound displayed selective cytotoxicity towards neuroblastoma cells while sparing primary pediatric neural crest-like stem cells (SKPs), indicating its potential for targeted therapy with minimal off-target effects .

In Vivo Studies

In vivo pharmacodynamic activity was validated using a nude mouse xenograft model of human LoVo colon cancer. The study revealed that this compound significantly suppressed PDGF-RTK signaling in tumor tissues, as evidenced by a dose-dependent decrease in the ratio of phosphorylated to total PLCγ1 .

Key Findings:

- Dosage : Administered orally at doses of 25, 50, and 100 mg/kg.

- Outcome : Statistically significant differences in ph-PLC/pan-PLC ratios were observed among treatment groups.

- Implication : Effective in reducing tumor growth by targeting PDGF signaling pathways.

Comparative Efficacy

This compound has been compared with other kinase inhibitors, particularly focusing on its selectivity and potency. The following table outlines its IC50 values against various kinases:

| Kinase | IC50 (nM) |

|---|---|

| PDGFRβ | 4.2 |

| PDGFRα | 45 |

| c-Abl | 22 |

| c-Src | 100-378 |

| Lck | 100 |

| Fyn | 378 |

These data indicate that this compound is a potent inhibitor of PDGFRs and also exhibits activity against Src family kinases, which are implicated in various malignancies .

Neuroblastoma Therapy

Neuroblastoma is a challenging pediatric cancer with poor prognosis in advanced stages. This compound has emerged as a promising candidate for targeted therapy due to its selective action on neuroblastoma cells. A recent study demonstrated that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy, suggesting a potential strategy for improving treatment outcomes in high-risk patients .

Future Directions

Further research is warranted to explore combination therapies involving this compound and to assess its long-term efficacy and safety in clinical settings. The ongoing investigations aim to establish optimal dosing regimens and to evaluate the compound's impact on tumor microenvironments.

Properties

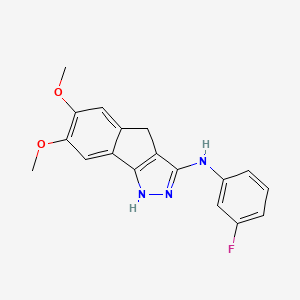

IUPAC Name |

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNURMVOKAERHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430890 | |

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627518-40-5 | |

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.